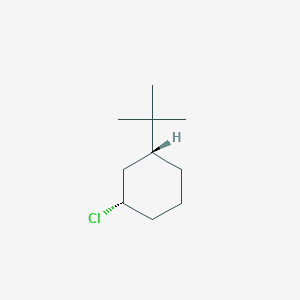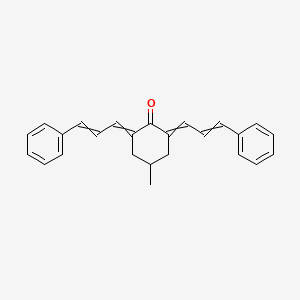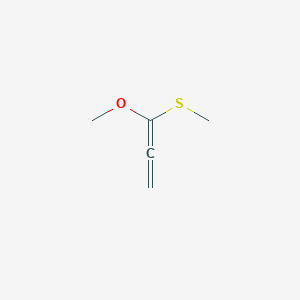![molecular formula C8H16O4 B14703390 3-[(Oxan-2-yl)oxy]propane-1,2-diol CAS No. 22128-25-2](/img/structure/B14703390.png)
3-[(Oxan-2-yl)oxy]propane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Oxan-2-yl)oxy]propane-1,2-diol typically involves the reaction of oxirane (ethylene oxide) with propane-1,2-diol under controlled conditions. The reaction is catalyzed by an acid or base to facilitate the opening of the oxirane ring and subsequent formation of the oxane ring.
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow processes where the reactants are mixed and passed through a reactor at elevated temperatures and pressures. This method ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
3-[(Oxan-2-yl)oxy]propane-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of simpler alcohols.
Substitution: Formation of halides, amines, and other substituted derivatives.
科学研究应用
3-[(Oxan-2-yl)oxy]propane-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
作用机制
The mechanism of action of 3-[(Oxan-2-yl)oxy]propane-1,2-diol involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymatic reactions, leading to the formation of various metabolites. These interactions can influence cellular processes and biochemical pathways, contributing to its observed effects.
相似化合物的比较
Similar Compounds
- 2-(Oxan-2-yloxy)propane-1,3-diol
- 3-(Oxan-2-yloxy)propane-1,2-diol
Uniqueness
3-[(Oxan-2-yl)oxy]propane-1,2-diol is unique due to its specific structural arrangement, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable for specific research and industrial purposes.
属性
CAS 编号 |
22128-25-2 |
|---|---|
分子式 |
C8H16O4 |
分子量 |
176.21 g/mol |
IUPAC 名称 |
3-(oxan-2-yloxy)propane-1,2-diol |
InChI |
InChI=1S/C8H16O4/c9-5-7(10)6-12-8-3-1-2-4-11-8/h7-10H,1-6H2 |
InChI 键 |
WOIXJHBXDNYCQN-UHFFFAOYSA-N |
规范 SMILES |
C1CCOC(C1)OCC(CO)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


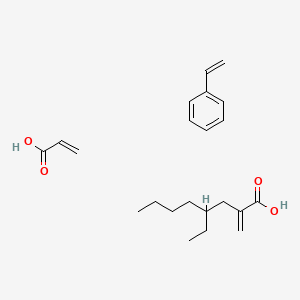


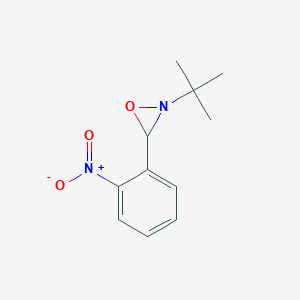
![1-[(2-{[2-(Dodecylsulfanyl)ethyl]sulfanyl}ethyl)sulfanyl]dodecane](/img/structure/B14703335.png)
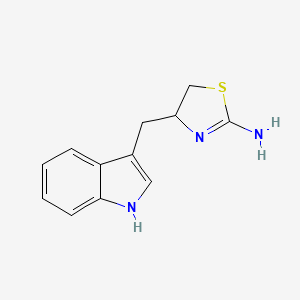



![3-[(2-Hydroxyphenyl)azo]-2,6-pyridinediol](/img/structure/B14703369.png)

